molecular formula C20H22BrN5OS B11249033 N-(3-bromophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11249033
M. Wt: 460.4 g/mol
InChI Key: QJFGRHADFCPDTJ-UHFFFAOYSA-N
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Description

This compound (ID: G856-7888) is a 1,2,4-triazole-based acetamide derivative with a molecular formula of C20H22BrN5OS and a molecular weight of 460.39 g/mol . Key structural features include:

  • Cyclohexyl substituent: Attached to the 5-position of the triazole ring, enhancing lipophilicity.
  • 1H-pyrrol-1-yl group: At the 4-position of the triazole, enabling π-π stacking or hydrogen bonding.
  • Sulfanyl bridge: Links the triazole and acetamide moieties, influencing conformational flexibility.

Properties

Molecular Formula

C20H22BrN5OS

Molecular Weight

460.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H22BrN5OS/c21-16-9-6-10-17(13-16)22-18(27)14-28-20-24-23-19(15-7-2-1-3-8-15)26(20)25-11-4-5-12-25/h4-6,9-13,15H,1-3,7-8,14H2,(H,22,27)

InChI Key

QJFGRHADFCPDTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Pyrrole Moiety: The pyrrole ring is often introduced via a condensation reaction between an amine and a diketone.

    Attachment of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed by reacting a thiol with an appropriate electrophile.

    Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, under mild to moderate temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N-(3-bromophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound ID/Name Aromatic Substituent Molecular Weight (g/mol) Key Functional Implications
Target Compound (G856-7888) 3-bromophenyl 460.39 Bromine enhances halogen bonding; meta-substitution may reduce steric hindrance compared to para-substituted analogs .
G856-7737 2,4-difluorophenyl 349.36 Fluorine atoms increase electronegativity and metabolic stability but reduce molecular weight .
Wang et al. (2012) 4-bromophenyl 433.35 (C17H21BrN4OS) Para-bromo substitution may alter binding orientation in HIV-1 RT inhibition .
G856-7878 2,5-dimethylphenyl 409.54 (C22H27N5OS) Methyl groups improve lipophilicity but lack halogen-mediated interactions .

Triazole Ring Modifications

Compound ID/Name Triazole Substituents (Position 4/5) Key Implications
Target Compound 4-(1H-pyrrol-1-yl), 5-cyclohexyl Pyrrole enables π-π interactions; cyclohexyl enhances membrane permeability .
OLC-12 4-pyridinyl, 5-ethyl Pyridine enhances solubility; ethyl group reduces steric bulk compared to cyclohexyl .
GPR-17 4-(trifluoromethoxy), 5-morpholine-sulfonyl Trifluoromethoxy improves metabolic resistance; morpholine-sulfonyl targets glioblastoma pathways .
Wang et al. (2012) 1-cyclohexylmethyl Cyclohexylmethyl increases steric hindrance, potentially affecting binding pocket accessibility .

Physicochemical Properties

Property Target Compound G856-7737 Wang et al. (2012)
Molecular Weight 460.39 349.36 433.35
Halogen Presence Br F Br
Lipophilicity (LogP)* High (cyclohexyl) Moderate Moderate-high

*Estimated based on substituent contributions.

Biological Activity

N-(3-bromophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.

Chemical Structure

The compound can be represented by the following chemical structure:

C21H21BrN5OS\text{C}_{21}\text{H}_{21}\text{Br}\text{N}_5\text{O}\text{S}

The biological activity of this compound is primarily attributed to its structural features which include:

  • Triazole ring : Known for its role in inhibiting fungal cytochrome P450 enzymes.
  • Pyrrole moiety : Often associated with various biological activities including anticancer properties.
  • Sulfanyl group : Contributes to the reactivity and potential interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant antibacterial properties. The compound has been tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus20100
Escherichia coli15100
Pseudomonas aeruginosa12100

These results indicate that the compound possesses moderate antibacterial activity, especially against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It was found to induce cytotoxicity in several cancer cell lines.

Case Study: Cytotoxicity Against MCF7 Cells

In a study assessing the cytotoxic effects on MCF7 breast cancer cells, the compound exhibited a dose-dependent response:

Table 2: Cytotoxicity Results

Concentration (µM)Cell Viability (%)IC50 (µM)
1080
2565
504530
10025

The IC50 value indicates that the compound has moderate efficacy in reducing cell viability in MCF7 cells, suggesting its potential as a chemotherapeutic agent.

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